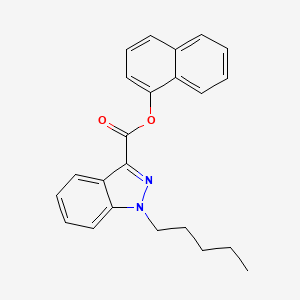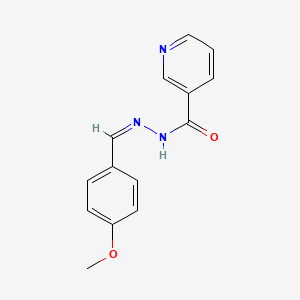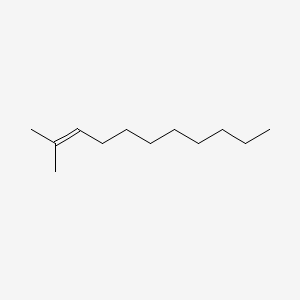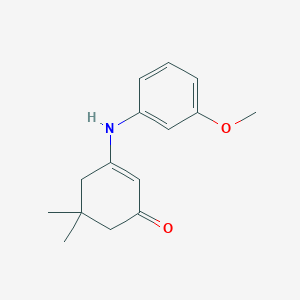
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is a chemical compound known for its role in various biochemical processes. It is a derivative of L-arginine, an amino acid that plays a crucial role in the synthesis of proteins and the production of nitric oxide, a key signaling molecule in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride typically involves the esterification of L-arginine. The process begins with the protection of the amino and guanidine groups, followed by the esterification of the carboxyl group with ethanol. The final step involves the deprotection of the amino and guanidine groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, including its role in cardiovascular health and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride involves its conversion to L-arginine in the body. L-arginine is then metabolized to produce nitric oxide, which acts as a signaling molecule. Nitric oxide plays a crucial role in vasodilation, immune response, and neurotransmission. The molecular targets include nitric oxide synthase enzymes, which catalyze the production of nitric oxide from L-arginine .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The parent compound, known for its role in protein synthesis and nitric oxide production.
L-Arginine Methyl Ester Dihydrochloride: A similar esterified derivative used in research and industrial applications.
Uniqueness
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is unique due to its specific esterification, which can influence its bioavailability and reactivity compared to other derivatives. Its unique structure allows for specific interactions in biochemical pathways, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H19ClN4O2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H18N4O2.ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;/h6H,2-5,9H2,1H3,(H4,10,11,12);1H |
InChI Key |
DUCUWLZKZPQJDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)









